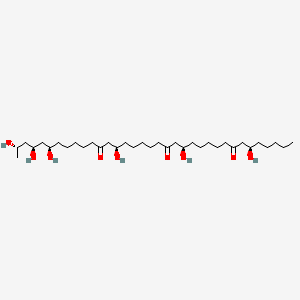![molecular formula C11H14O3 B14169462 Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione CAS No. 23971-77-9](/img/structure/B14169462.png)
Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione is a complex organic compound with a unique bicyclic structure. This compound is part of the naphthofuran family, which is known for its diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione typically involves multi-step organic reactions. One common method includes the hydroboration of specific naphthofuran derivatives, which results in the formation of two isomers in a specific ratio . Another approach involves the photochemical synthesis of naphthofuran derivatives from substituted benzofurans .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration reactions under controlled conditions to ensure high yield and purity. The use of advanced photochemical reactors can also facilitate the efficient production of naphthofuran derivatives.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce fully saturated hydrocarbons.
Applications De Recherche Scientifique
Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione include:
- 2H-Naphtho[1,8-bc]furan-2-one
- 6-bromo-2H-naphtho[1,8-bc]furan-2-one
- 2-phenyl-naphtho[1,8-bc]furan-5-one
Uniqueness
What sets this compound apart from these similar compounds is its unique octahydro structure, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity, stability, and interactions with biological targets.
Propriétés
Numéro CAS |
23971-77-9 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-oxatricyclo[6.3.1.04,12]dodecane-3,9-dione |
InChI |
InChI=1S/C11H14O3/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(13)14-9/h6-7,9-10H,1-5H2 |
Clé InChI |
JPDYOSKSJPKBHU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3C(C1)C(=O)OC3CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B14169383.png)
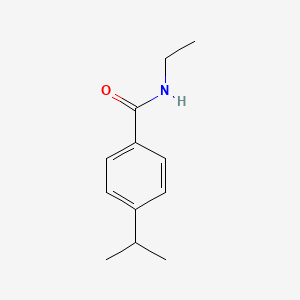

![9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14169405.png)
![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169411.png)
![N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide](/img/structure/B14169415.png)

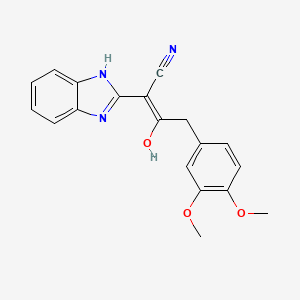
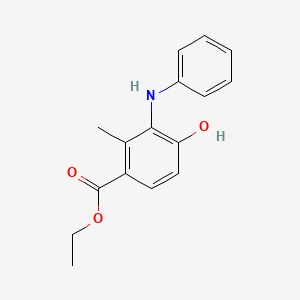
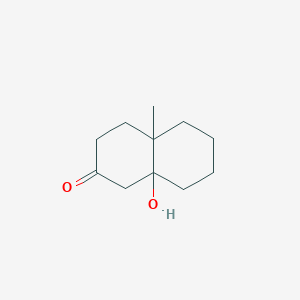
![10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B14169449.png)
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14169466.png)
![6-bromo-2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14169467.png)
